2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane
Description
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane is a spiroorthoester (SOE) characterized by a chloromethyl substituent and a 1,4,6-trioxaspiro[4.4]nonane core. This compound belongs to a class of cyclic monomers known for their ability to undergo double ring-opening polymerization, which minimizes volumetric shrinkage during curing—a critical property in high-precision applications like 3D printing and dental resins .
Properties
IUPAC Name |
3-(chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-4-6-5-10-7(11-6)2-1-3-9-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKVYWEDNQMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(OC1)OCC(O2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512750 | |
| Record name | 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3660-10-4 | |
| Record name | 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable diol or triol precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced spiro compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve mild temperatures and solvents like acetonitrile or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spiro compounds, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₁ClO₃
- Molecular Weight : 178.61 g/mol
- CAS Number : 3660-10-4
The compound features a trioxaspiro framework, which includes three oxygen atoms integrated into its structure. This unique configuration contributes to its reactivity and versatility in chemical processes.
Polymer Chemistry
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane is notable for its ability to participate in polymerization reactions:
- Cationic Polymerization : The compound can undergo transformations that mimic cationic polymerization typical of spiro ortho esters, enabling the development of novel polymeric materials with tailored properties.
- Functionalization : The chloromethyl group allows for further functionalization, enhancing the compound's utility in synthesizing complex polymers.
Organic Synthesis
The compound serves as a versatile building block in organic chemistry:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules through nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
- Reactivity : Its structural features facilitate various chemical transformations, enhancing its role in synthetic pathways .
Material Science
In material science, this compound shows promise for developing advanced materials:
- Novel Materials Development : Its unique structural properties allow for the creation of materials with specific mechanical and thermal characteristics .
- Potential Applications : The compound may find applications in coatings, adhesives, and other polymer-based materials due to its reactivity and ability to form cross-linked structures.
Research has demonstrated the effectiveness of this compound in several experimental setups:
- Polymer Development : Studies have shown that incorporating this compound into polymer matrices can significantly enhance mechanical strength and thermal stability compared to traditional polymers.
- Synthetic Pathways : In organic synthesis experiments, it has been used successfully as an intermediate to produce biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro structure may also contribute to its binding affinity and specificity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The spiroorthoester family includes derivatives with varying substituents and ring sizes, leading to distinct chemical and physical properties. Key comparisons include:
Polymerization Behavior
- Chloromethyl Derivative : Likely participates in cationic ring-opening polymerization due to the spiroorthoester core. The chloromethyl group may enhance crosslinking efficiency compared to allyloxy or methyl substituents.
- SOE-Allyl : Undergoes simultaneous radical thiol-ene and cationic ring-opening reactions, enabling rapid curing in 3D printing .
- Natural Spiro-Orthoesters: Not used in polymers; their fused ketone group precludes conventional polymerization but enables bioactive interactions .
Material Properties
- Dielectric Performance : SOE-allyl formulations exhibit high permittivity (κ ≈ 10⁴), making them suitable for high-κ dielectrics .
- Degradation: The homopolymer of unsubstituted 1,4,6-trioxaspiro[4.4]nonane degrades into γ-hydroxybutanoic acid and ethylene glycol, offering biodegradability . Chloromethyl substitution may alter hydrolysis rates due to steric and electronic effects.
Key Research Findings
Anti-Shrinkage Utility: SOE-allyl reduces shrinkage by 39% in 3D-printed resins, outperforming traditional monomers .
Reactivity Trends : Larger spiro rings (e.g., 1,4,6-trioxaspiro[4.5]decane) exhibit higher polymerization rates due to increased ring strain .
Bioderived vs. Synthetic : Natural spiro-orthoesters from fungi highlight structural diversity and bioactivity absent in synthetic analogs .
Biological Activity
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane, a compound with the CAS number 3660-10-4, is a spiro compound characterized by its unique trioxaspiro structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 178.61 g/mol
- Structure : The compound features a spirocyclic structure that may contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cysteine Protease Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against cysteine proteases, which are crucial in various physiological processes including apoptosis and immune responses. This inhibition can potentially impact cancer metastasis and inflammatory diseases .
- Antimicrobial Properties : The presence of the chloromethyl group may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : Some derivatives of spiro compounds have shown promise in reducing inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses.
Synthesis
The synthesis of this compound typically involves the reaction of gamma-butyrolactone with epichlorohydrin under acidic conditions. This method yields a high percentage of the desired compound while maintaining structural integrity .
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound or related compounds:
- Study on Cysteine Protease Activity : Research indicated that inhibitors targeting cysteine proteases could significantly reduce tumor growth in animal models by disrupting the proteolytic processing required for cancer cell survival .
- Antimicrobial Activity Assessment : In vitro testing demonstrated that derivatives of this compound exhibited effective antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Inflammation Model Studies : Animal models treated with this compound showed decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(chloromethyl)-1,4,6-trioxaspiro[4.4]nonane, and how do reaction conditions influence stereochemical outcomes?
- The compound can be synthesized via BF₃-catalyzed addition of epichlorohydrin to propylene carbonate, forming a mixture of stereoisomers due to the spirocyclic structure. Reaction temperature and catalyst loading significantly impact the ratio of stereoisomers, as higher temperatures favor thermodynamic products .
- Methodology : Use NMR and chiral chromatography to monitor stereoisomer distribution. Optimize conditions (e.g., solvent polarity, temperature) to control selectivity.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its spirocyclic architecture?
- Key techniques include:
- ¹H/¹³C NMR : Assign peaks to distinguish axial/equatorial protons and confirm spiro-junction connectivity.
- FTIR : Identify C-O-C (1,050–1,250 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
- X-ray crystallography : Resolve bond angles and confirm the non-planar spiro arrangement .
Q. What role does this compound play as an anti-shrinkage additive in polymer networks?
- It acts as a reactive diluent in thiol-ene resins, reducing polymerization shrinkage by up to 39 vol.% through cationic ring-opening during curing. This balances network crosslinking and volumetric expansion .
- Methodology : Monitor shrinkage via dilatometry and correlate with dielectric properties (e.g., permittivity measurements at 1 kHz) .
Advanced Research Questions
Q. How do competing reaction pathways (radical vs. cationic) influence the curing kinetics of resins containing this spirocyclic additive?
- Radical-induced thiol-ene polymerization and cationic ring-opening of the spiroorthoester must be synchronized. Adjusting initiator ratios (e.g., Irgacure 819 for radicals and iodonium salts for cations) ensures parallel reaction rates. Real-time FTIR or photo-DSC can track conversion rates .
- Data Contradiction : Excessive cationic initiator may accelerate spirocyclic ring-opening prematurely, causing phase separation. Balance via Arrhenius modeling of activation energies .
Q. What mechanistic insights explain the dual ether/ester group formation during cationic polymerization of this compound?
- The spiroorthoester undergoes double ring-opening: the oxirane ring forms an ether linkage, while the adjacent ester group results from lactone formation. This produces a copolymer-like structure with alternating functionalities .
- Methodology : Use MALDI-TOF MS to analyze end-group structures and GPC to assess molecular weight distributions.
Q. How does the incorporation of this spirocyclic monomer affect the dielectric properties of polymer networks?
- Networks with 50 wt.% additive exhibit permittivity (κ) up to 10⁴ at low frequencies due to polarizable ether/ester groups and residual ionic species from initiators. However, κ decreases at higher frequencies (>1 MHz) as dipole alignment lags .
- Optimization Strategy : Introduce non-polar co-monomers (e.g., divinyl ethers) to reduce ionic mobility while retaining anti-shrinkage benefits .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
- Batch processes often yield mixed stereoisomers, complicating purification. Continuous-flow reactors with precise temperature control improve consistency. Simulated moving bed (SMB) chromatography can isolate desired isomers .
Experimental Design Considerations
Q. How to design a formulation for 3D-printable, high-κ dielectric resins using this spirocyclic additive?
- Formulation : Combine tri(ethylene glycol) divinyl ether (TEGDVE), tetrafunctional thiol, and 50 wt.% spirocyclic monomer. Use a DLP printer (405 nm light, 50 µm resolution) .
- Post-Curing Analysis : Evaluate mechanical properties via DMA (storage modulus >1 GPa) and dielectric loss tangent (<0.01 at 1 MHz) .
Q. What strategies mitigate toxicity risks during handling, given the compound’s chloromethyl group?
- Safety Protocols : Use glove boxes for synthesis, and employ LC-MS to detect hydrolyzed byproducts (e.g., chloromethyl alcohols). Substitute with bromine analogs if toxicity persists .
Data Gaps and Future Directions
- Unresolved Issue : The impact of spirocyclic additive loading on glass transition temperature (Tg) remains unclear. Conduct modulated DSC to decouple curing exotherms from Tg shifts.
- Emerging Applications : Explore its use in self-healing polymers, leveraging reversible ring-opening/closure under thermal stimuli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
